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molecular formula C12H15ClO B8685595 1-Cyclopropyl-1-(4-chlorophenyl)propanol

1-Cyclopropyl-1-(4-chlorophenyl)propanol

Cat. No. B8685595
M. Wt: 210.70 g/mol
InChI Key: RUQLODVDHYBZGT-UHFFFAOYSA-N
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Patent
US08063234B2

Procedure details

The title compound was prepared starting from 1.50 g (8.90 mmol) of 1-(4-chlorophenyl)propan-1-one and 35.6 ml (17.79 mmol) of a 0.5N solution of cyclopropylmagnesium bromide in tetrahydrofuran in analogy to the synthesis of the compound from Example 138A. 1.42 g (76% of theory) of the title compound were obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:4][CH:3]=1.[CH:12]1([Mg]Br)[CH2:14][CH2:13]1.C1(C(C2C=CC(Cl)=CC=2)(O)C)CC1>O1CCCC1>[CH:12]1([C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)([OH:11])[CH2:9][CH3:10])[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(C)(O)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(CC)(O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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